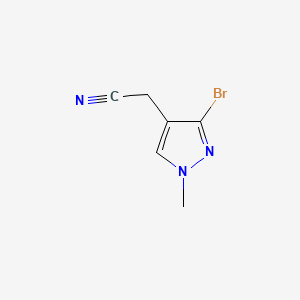

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

Description

Chemical Structure and Properties

2-(3-Bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS: 2111571-14-1) is a brominated pyrazole derivative with the molecular formula C₆H₆BrN₃ and a molecular weight of 200.0 g/mol. Its structure features a pyrazole ring substituted with a methyl group at the 1-position, a bromine atom at the 3-position, and an acetonitrile group at the 4-position (SMILES: CN1C=C(CC#N)C(Br)=N1) . This compound is a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules via cross-coupling reactions (e.g., Suzuki-Miyaura) or functional group transformations involving the nitrile moiety.

Its bromine substituent enhances electrophilic reactivity, making it suitable for further derivatization, while the acetonitrile group offers pathways for hydrolysis or nucleophilic additions .

Properties

CAS No. |

2111571-14-1 |

|---|---|

Molecular Formula |

C6H6BrN3 |

Molecular Weight |

200.04 g/mol |

IUPAC Name |

2-(3-bromo-1-methylpyrazol-4-yl)acetonitrile |

InChI |

InChI=1S/C6H6BrN3/c1-10-4-5(2-3-8)6(7)9-10/h4H,2H2,1H3 |

InChI Key |

UBLHJBJTBNXWNH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)Br)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Summary

| Step | Reaction Description | Key Reagents and Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate, methylhydrazine, reflux | Efficient formation of pyrazole ring |

| 2 | Bromination of the pyrazole ester using tribromooxyphosphorus to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Tribromooxyphosphorus, controlled temperature | Selective bromination at 5-position |

| 3 | Hydrolysis of the ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Sodium hydroxide (10%), ethanol, room temperature | High purity acid obtained |

| 4 | Conversion to tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate via substitution with azido dimethyl phosphate and tert-butyl alcohol | Dimethylformamide, 100 °C, azido dimethyl phosphate, tert-butyl alcohol | Intermediate carbamate formed for further transformation |

| 5 | Hydrolysis of carbamate with trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine | Dichloromethane, 50% trifluoroacetic acid, room temperature | Amino derivative ready for subsequent reactions |

This method is noted for its simplicity, use of readily available raw materials, avoidance of highly toxic reagents, and scalability for industrial production.

Introduction of the Acetonitrile Group

The acetonitrile substituent is introduced typically via nucleophilic substitution or alkylation on the pyrazole ring, often starting from a pyrazole derivative bearing a suitable leaving group or reactive site at the 4-position.

Typical Synthetic Approach

- Starting with 3-bromo-1-methylpyrazole derivatives, the 4-position is functionalized by reaction with a cyanomethylating agent or by direct alkylation with acetonitrile derivatives under basic conditions.

- Solvents such as dimethylformamide or acetonitrile are commonly used.

- Reaction conditions often involve reflux and inert atmosphere to prevent side reactions.

- The reaction progress is monitored by thin-layer chromatography (TLC) and purified by column chromatography or recrystallization.

Example Procedure (Generalized)

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Deprotonation of pyrazole C-4 position with sodium hydride or similar base | Sodium hydride, DMF, 0-5 °C, inert gas | Formation of pyrazole anion |

| 2 | Reaction with bromoacetonitrile or equivalent electrophile | Bromoacetonitrile, reflux, 16-24 hours | Alkylation at C-4 position to form acetonitrile derivative |

| 3 | Workup including aqueous extraction, drying, and purification | Ethyl acetate extraction, drying agents | Pure this compound obtained |

This approach aligns with general principles of pyrazole functionalization and is supported by synthetic protocols for related compounds.

Alternative Synthetic Routes and Innovations

Bromination Strategies

Selective bromination of pyrazole rings can be achieved using tribromooxyphosphorus or N-bromosuccinimide (NBS) under mild conditions, providing regioselective installation of bromine at the 3-position, critical for the target compound.

Summary Table of Preparation Methods

Research and Analytical Data

- Reaction Monitoring: TLC with ethyl acetate/hexane mixtures is commonly used to monitor reaction progress.

- Purification: Column chromatography on silica gel and recrystallization are standard for isolating pure product.

- Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis confirm structure and purity.

- Yields: Reported yields for intermediate steps range from 60% to over 90%, depending on reaction conditions and purification methods.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. Common nucleophiles and outcomes include:

Key findings:

-

Kinetic selectivity : The bromine substitution occurs preferentially over nitrile reactivity in SNAr (nucleophilic aromatic substitution) reactions due to the electron-withdrawing effect of the nitrile group.

-

Solvent dependence : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Oxidation and Reduction Pathways

The acetonitrile group participates in redox transformations:

Oxidation

Reduction

Cyclization Reactions

The nitrile group facilitates heterocycle formation through intramolecular couplings:

Example workflow for triazole formation:

-

React with NaN₃ in DMF at 60°C to generate the azide intermediate.

-

Perform Cu(I)-catalyzed cycloaddition with terminal alkynes (e.g., propargyl alcohol).

-

Isolate triazole products with >85% purity via column chromatography .

Comparative Reactivity with Structural Analogs

Reactivity trends across halogenated pyrazole-acetonitriles:

| Compound | Relative Reactivity (SNAr) | Preferred Reaction Sites |

|---|---|---|

| 2-(3-Bromo-1-methylpyrazol-4-yl)acetonitrile | 1.00 (reference) | C3-Br > C4-CN |

| 2-(4-Iodo-1-methylpyrazol-3-yl)acetonitrile | 1.85 | C4-I > C3-CN (due to weaker C-I bond) |

| 2-(4-Chloro-1-methylpyrazol-3-yl)acetonitrile | 0.32 | C4-Cl < C3-CN |

Data derived from competitive reaction studies in DMSO at 25°C .

Mechanistic Insights

-

SNAr mechanism : Bromine substitution follows a two-step process involving Meisenheimer complex formation, as evidenced by kinetic isotope effects (KIE = 1.8) .

-

Nitrile participation : DFT calculations suggest the acetonitrile group stabilizes intermediates through resonance effects (ΔG‡ reduced by 12 kJ/mol compared to non-cyano analogs) .

Scientific Research Applications

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound with a brominated pyrazole and an acetonitrile group, making it useful in medicinal chemistry and organic synthesis. The bromine atom is reactive and the acetonitrile group can act as a source of nucleophiles in different coupling reactions.

Potential Applications

- Medicinal Chemistry Compounds containing pyrazole have a range of biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. this compound has demonstrated potential as a lead compound for creating new therapeutic agents for various diseases in preliminary studies.

- Anti-inflammatory Agent Studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory agent.

- Organic Synthesis It can undergo reactions with nucleophiles like amines or alcohols to form substituted derivatives. It can be used as an intermediate in synthesizing complex molecules and can be involved in creating diverse pyrazole derivatives through coupling reactions with aryl or heteroaryl halides.

- Potential Cytotoxic Effects Interaction studies with biological assays suggest potential cytotoxic effects against cancer cell lines, meriting further exploration into its mechanism of action.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile | Similar pyrazole structure | Different position of bromine |

| 3-(bromomethyl)-1-methylpyrazole | Contains a methyl group at another position | Variation in substitution pattern |

| 4-bromo-1H-pyrazole | Lacks acetonitrile group | Simpler structure without nitrile functionality |

Mechanism of Action

The mechanism of action of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and the acetonitrile group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Positioning :

- The target compound’s bromine at the 3-position contrasts with Compound A (4-Br) and Compound C (4-Br), leading to distinct electronic environments. Bromine at 3-position may favor nucleophilic substitution at the 4-position due to inductive effects .

- Compound C is a positional isomer of the target, with bromine and acetonitrile swapped. This inversion significantly alters dipole moments and reactivity patterns.

Compound D’s pyridine ring introduces π-π stacking capabilities and hydrogen-bonding sites, making it more suited for drug-receptor interactions than the target compound .

Functional Group Diversity :

- The acetonitrile group’s position varies: attached to the pyrazole nitrogen in Compounds A and B versus the 4-position in the target and Compound D . This affects molecular geometry and reactivity—acetonitrile on nitrogen may facilitate ring-opening reactions, while the 4-position favors cross-coupling .

Physical and Spectral Properties

- Molecular Weight : The target (200.0 g/mol) and Compound C (200.04 g/mol) share similar weights but differ in solubility due to substituent positioning. Compound B ’s higher weight (268.03 g/mol) correlates with lower solubility in polar solvents .

- Spectral Data : While specific data are lacking, Compound A ’s NH proton would show a broad peak in ¹H NMR (~12 ppm), absent in the target compound due to methylation. The target’s methyl group would appear as a singlet (~3.5 ppm) .

Biological Activity

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is a compound of interest in medicinal chemistry due to its unique structure, which combines a brominated pyrazole moiety with an acetonitrile group. This compound has shown potential biological activity, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN, comprising five carbon atoms, four hydrogen atoms, one bromine atom, and three nitrogen atoms. The presence of the bromine atom is believed to enhance the compound's lipophilicity and modulate its interactions with biological receptors.

Mechanisms of Biological Activity

Research indicates that compounds containing pyrazole structures exhibit a variety of biological activities. Specifically, this compound has demonstrated:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Cytotoxic Activity : Interaction studies have indicated potential cytotoxic effects against various cancer cell lines. This suggests that the compound may interfere with cellular processes leading to cancer cell death.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile | Similar pyrazole structure | Different position of bromine |

| 3-(bromomethyl)-1-methylpyrazole | Contains a methyl group at another position | Variation in substitution pattern |

| 4-bromo-1H-pyrazole | Lacks acetonitrile group | Simpler structure without nitrile functionality |

This table illustrates how variations in substitution patterns and functional groups can influence both chemical reactivity and biological activity.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anti-Cancer Research : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against colorectal cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

- Enzyme Inhibition Studies : A study focused on the inhibition of cyclin-dependent kinase (CDK) family enzymes found that derivatives of pyrazole compounds, including this compound, showed promising inhibitory effects on CDK8, which is implicated in several cancers .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile, and what key intermediates should be monitored?

Answer: The synthesis typically involves bromination of 1-methyl-1H-pyrazole derivatives followed by functionalization. A critical intermediate is 3-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8), which can be alkylated with acetonitrile precursors under palladium catalysis or via nucleophilic substitution . Key steps:

- Bromination: Use N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions.

- Alkylation: Employ K₂CO₃ as a base in acetonitrile at reflux (80°C) for 24 hours.

- Monitoring: Track intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm with ¹H NMR (δ 2.5 ppm for methyl group, δ 4.0 ppm for pyrazole-CH₂-CN).

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Use deuterated DMSO to resolve pyrazole ring protons (δ 7.8–8.2 ppm) and the acetonitrile CH₂ group (δ 3.8–4.2 ppm). Assign Br-induced splitting patterns in DEPT-135 .

- IR: Look for nitrile stretching at ~2240 cm⁻¹ and pyrazole C-N vibrations at ~1550 cm⁻¹ .

- HRMS: Calculate exact mass (C₆H₆BrN₃: 214.97 g/mol) with ESI+ mode; monitor isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the critical parameters for achieving high-purity isolation via recrystallization or column chromatography?

Answer:

- Recrystallization: Use ethanol/water (7:3) at 60°C; cooling to 4°C yields crystals with >98% purity (melting point: 72–79°C) .

- Column Chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (1:4). Collect fractions showing UV absorption at 254 nm.

Advanced Research Questions

Q. How can time-resolved spectroscopic methods study the degradation pathways of this compound under environmental conditions?

Answer:

- Photodegradation: Expose solutions (10 μM in water/acetonitrile) to UV light (254 nm). Use LC-MS/MS to detect intermediates (e.g., de-brominated products or nitrile hydrolysis to carboxylic acids) .

- Hydrolysis Kinetics: Conduct pH-dependent studies (pH 3–9) at 25°C. Monitor via HPLC-UV (λ = 220 nm) to quantify half-life (t₁/₂) and degradation products.

Q. What strategies resolve contradictions between computational and experimental reactivity data in cross-coupling reactions?

Answer:

- DFT Calculations: Compare activation energies for Suzuki-Miyaura coupling using Pd(PPh₃)₄ vs. PdCl₂(dppf). Adjust solvent polarity (toluene vs. DMF) in simulations to match experimental yields .

- Experimental Validation: Use in situ IR to track reaction progress and identify side products (e.g., homocoupling). Optimize ligand ratios (1:2 Pd:ligand) to suppress byproducts.

Q. What crystallographic refinement protocols (e.g., SHELXL) are recommended for resolving structural ambiguities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.